molecular formula C22H23N7O3 B2922375 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1171088-49-5

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2922375
CAS No.: 1171088-49-5
M. Wt: 433.472
InChI Key: OBLJAHQKVLFECF-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields of scientific research. It features a combination of pyrazole, oxadiazole, and acetamide functional groups, making it a subject of interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process:

  • Formation of the pyrazole ring: : This can be achieved via the condensation of hydrazine derivatives with diketones.

  • Oxadiazole synthesis: : Utilizes the cyclization of acyl hydrazides with orthoesters.

  • Coupling reactions: : The incorporation of amino and methylamino groups into the pyrazole ring.

  • Final acetamide formation: : Achieved by reacting 2-ethoxyphenylamine with the pyrazole-oxadiazole intermediate under acylation conditions.

Industrial Production Methods

In an industrial setting, these reactions might be optimized for scale by employing automated batch reactors, ensuring precise control over reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can engage in several types of chemical reactions:

  • Oxidation and reduction: : The amino and methylamino groups can undergo redox reactions, altering their oxidation states.

  • Substitution reactions: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.

  • Condensation reactions: : Form new carbon-nitrogen bonds, expanding its molecular complexity.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines.

  • Electrophiles: : Acyl chlorides, alkyl halides.

Major Products

The reactions typically yield derivatives with modified functional groups, influencing the biological activity and chemical properties of the compound.

Scientific Research Applications

This compound's multifaceted structure lends itself to diverse scientific research applications, including:

  • Chemistry: : As a precursor for synthesizing other complex molecules or polymers.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the development of advanced materials or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide exerts its effects typically involves:

  • Molecular Targets: : Enzymes or receptors where it might bind, influencing biochemical pathways.

  • Pathways Involved: : Signal transduction pathways, often leading to altered gene expression or enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Lacks the oxadiazole ring, which may alter its biological activity.

  • 2-(3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Similar, but with different substitution patterns on the pyrazole ring.

  • N-(2-ethoxyphenyl)-2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)acetamide: : Another structural isomer, differing in the position of functional groups.

Highlighting Uniqueness

The presence of both pyrazole and oxadiazole rings in 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide provides a unique scaffold that offers distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-3-31-16-12-8-7-11-15(16)25-17(30)13-29-19(23)18(21(24-2)27-29)22-26-20(28-32-22)14-9-5-4-6-10-14/h4-12H,3,13,23H2,1-2H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJAHQKVLFECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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